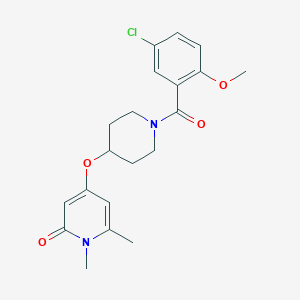

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule. It contains several functional groups, including a piperidine ring, a pyridine ring, a methoxy group, and a benzoyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyridine rings would give the molecule a certain degree of rigidity, while the ether, methoxy, and benzoyl groups could potentially participate in various intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, its density, and its reactivity .Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Researchers have developed a series of novel heterocyclic compounds, demonstrating the versatility of piperidine derivatives in synthesizing molecules with potential anti-inflammatory and analgesic properties. For instance, compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate, when reacted with amino thiouracil, yielded products with significant cyclooxygenase-2 (COX-2) inhibitory activity, alongside notable analgesic and anti-inflammatory effects, underscoring the compound's potential as a scaffold for developing new therapeutic agents [A. Abu‐Hashem et al., 2020].

Anticancer Activity

A study on 4-methoxy, and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives showed moderate DPPH radical-scavenging activity and significant in vitro antiproliferative activity against various cancer cell lines. These findings suggest the compound's potential utility in cancer research, highlighting the importance of structural modification to enhance biological activity [E. El-Sawy et al., 2013].

Antimicrobial and Antifungal Properties

New pyridine derivatives have shown variable and modest activity against a range of bacterial and fungal strains, indicating the chemical framework's potential in developing antimicrobial agents. This suggests that structural modification of piperidine derivatives can lead to significant improvements in antimicrobial efficacy [N. Patel et al., 2011].

Molecular Docking and Antitumor Activities

Benzimidazole derivatives bearing 1,2,4-triazole, investigated for their anti-cancer properties, revealed insights into the mechanism behind their activity, showcasing the compound's ability to bind effectively to cancer-related targets. This underscores the potential for piperidine derivatives in targeted cancer therapy [A. Karayel, 2021].

Corrosion Inhibition

Piperidine derivatives have also been investigated for their potential as corrosion inhibitors, with studies using quantum chemical calculations and molecular dynamics simulations to evaluate their efficacy. This application suggests an industrial utility for these compounds beyond their biological activities [S. Kaya et al., 2016].

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4/c1-13-10-16(12-19(24)22(13)2)27-15-6-8-23(9-7-15)20(25)17-11-14(21)4-5-18(17)26-3/h4-5,10-12,15H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEVZAYQOYXKST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2914056.png)

![9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2914057.png)

![Ethyl 2-(4-fluorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2914058.png)

![(2S,3R)-5-hydroxy-3-[(2S,3R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B2914061.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[4-oxo-4-(phenethylamino)butanoyl]sulfanyl}propanoate](/img/structure/B2914062.png)

![(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B2914063.png)

![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2914065.png)

![methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2914071.png)

![[1-(4-Methoxyphenyl)-5-methyltriazol-4-yl]methanamine;dihydrochloride](/img/structure/B2914073.png)